molecular formula C11H12N2O2 B15206716 Pyridine, 2-(3-ethoxy-5-methyl-4-isoxazolyl)-

Pyridine, 2-(3-ethoxy-5-methyl-4-isoxazolyl)-

Cat. No.: B15206716
M. Wt: 204.22 g/mol
InChI Key: MPMHZNZMQPBDCS-UHFFFAOYSA-N
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Description

3-Ethoxy-5-methyl-4-(pyridin-2-yl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with ethoxy, methyl, and pyridinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-methyl-4-(pyridin-2-yl)isoxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyridine-2-carbaldehyde with ethyl acetoacetate in the presence of a base can lead to the formation of the desired isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-methyl-4-(pyridin-2-yl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Scientific Research Applications

3-Ethoxy-5-methyl-4-(pyridin-2-yl)isoxazole has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-methyl-4-(pyridin-2-yl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-5-methyl-4-(pyridin-2-yl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxy, methyl, and pyridinyl groups on the isoxazole ring makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-ethoxy-5-methyl-4-pyridin-2-yl-1,2-oxazole

InChI

InChI=1S/C11H12N2O2/c1-3-14-11-10(8(2)15-13-11)9-6-4-5-7-12-9/h4-7H,3H2,1-2H3

InChI Key

MPMHZNZMQPBDCS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NOC(=C1C2=CC=CC=N2)C

Origin of Product

United States

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